Topological Polar Surface Area (TPSA) Reduction: Improving Predicted Membrane Permeability
The target 2-quinoxalinyl isomer (CAS 2320211-85-4) has a computed TPSA of 52.0 Ų, which is significantly lower than the 77.6 Ų observed for its closest analog, the 6-quinoxalinyl regioisomer (CAS 2034293-89-3) [1][2]. This 25.6 Ų difference is substantial, as drugs targeting the central nervous system typically require a TPSA under 60-70 Ų, and an oral drug's upper limit is often cited around 140 Ų. The lower TPSA of the 2-quinoxalinyl isomer directly favors passive membrane permeation, making it a more suitable starting point for programs requiring intracellular target engagement or blood-brain barrier penetration.
| Evidence Dimension | In silico: Topological Polar Surface Area (TPSA, Ų) |
|---|---|
| Target Compound Data | 52.0 Ų |
| Comparator Or Baseline | 6-quinoxalinyl regioisomer (CAS 2034293-89-3): 77.6 Ų |
| Quantified Difference | -25.6 Ų (32.9% reduction) |
| Conditions | Computational prediction based on Ertl algorithm; values extracted from ZINC15 (target) and Kuujia (comparator) databases. |
Why This Matters
Procurement for hit-to-lead campaigns targeting intracellular kinases or CNS disorders should prioritize the 2-quinoxalinyl isomer for its superior predicted passive permeability profile.
- [1] ZINC Database Entry for ZINC805699, tPSA value for CAS 2320211-85-4. View Source
- [2] Kuujia Product Page for CAS 2034293-89-3, Computed TPSA value. View Source
